

CP-339818: A Comparative Guide to its Ion Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of **CP-339818**, a potent blocker of the voltage-gated potassium channel Kv1.3. The information presented herein is intended to assist researchers in evaluating its potential applications and off-target effects.

Introduction

CP-339818 is a non-peptide small molecule that has garnered significant interest for its potent inhibition of the Kv1.3 channel, a key regulator of T-lymphocyte activation.[1] By blocking Kv1.3, **CP-339818** can suppress the immune response, making it a valuable tool for studying autoimmune diseases and a potential therapeutic candidate. This guide offers a detailed comparison of its activity against various ion channels, supported by available experimental data.

Selectivity Profile of CP-339818

The inhibitory activity of **CP-339818** has been characterized against a panel of voltage-gated potassium (Kv) channels and other ion channels. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.



lon Channel Family	Subtype	IC50 (μM)	Selectivity vs. Kv1.3	Reference
Potassium (Kv)	Kv1.3	0.2	-	[1]
Kv1.4	0.3	1.5-fold	[2]	
Kv1.1	62	310-fold	[2]	_
Kv1.2	14	70-fold	[2]	_
Kv1.5	19	95-fold	[2]	_
Kv1.6	20	100-fold	[2]	_
Kv3.1	17	85-fold	[2]	_
Kv3.2	10	50-fold	[2]	_
Kv3.4	36	180-fold	[2]	_
Kv4.2	>10	>50-fold	[2]	_
Hyperpolarizatio n-activated cyclic nucleotide-gated (HCN)	HCN1	18.9	94.5-fold	[1]
HCN4	43.4	217-fold	[1]	
Calcium- activated Potassium (KCa)	-	>500	>2500-fold	[2]
Calcium Release- Activated Calcium (CRAC)	-	>100	>500-fold	[2]
Voltage-gated Sodium (Nav)	Not Reported	-	-	
Voltage-gated Calcium (Cav)	Not Reported	-	-	

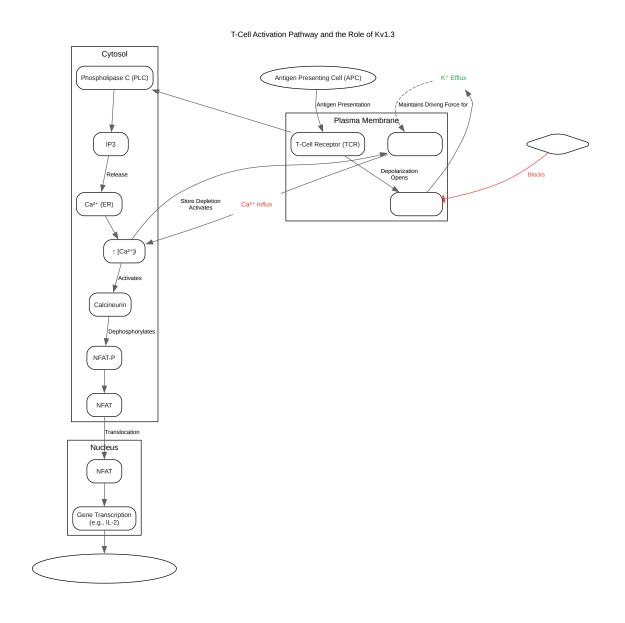


Note: The selectivity of **CP-339818** against voltage-gated sodium (Nav) and calcium (Cav) channels has not been reported in the reviewed literature.

T-Lymphocyte Activation Signaling Pathway

The primary therapeutic potential of **CP-339818** stems from its ability to inhibit T-lymphocyte activation by blocking Kv1.3 channels. The diagram below illustrates the critical role of Kv1.3 in this signaling cascade.





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T-Cell activation pathway involving Kv1.3.



Upon antigen presentation by an antigen-presenting cell (APC) to the T-cell receptor (TCR), a signaling cascade is initiated. This leads to the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER). The depletion of ER Ca²⁺ stores triggers the opening of Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane, allowing for a sustained influx of extracellular Ca²⁺. This rise in intracellular Ca²⁺ activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). NFAT then translocates to the nucleus to initiate the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2).

The initial influx of Ca²⁺ causes membrane depolarization, which opens voltage-gated Kv1.3 channels. The subsequent efflux of potassium (K⁺) ions through Kv1.3 channels repolarizes the membrane, maintaining the electrochemical gradient necessary for sustained Ca²⁺ influx through CRAC channels. By blocking Kv1.3, **CP-339818** inhibits this repolarization, leading to a reduction in the driving force for Ca²⁺ entry, thereby suppressing T-cell activation.

Experimental Protocols

The following provides a representative methodology for determining the IC50 of a compound against Kv1.3 channels using whole-cell patch-clamp electrophysiology.

Cell Preparation:

- Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.3 channel are commonly used.
- Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate growth medium.
- For recording, cells are dissociated and plated onto glass coverslips.

Electrophysiological Recording:

- Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.
- Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-7 M Ω when filled with the intracellular solution.



Solutions:

- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

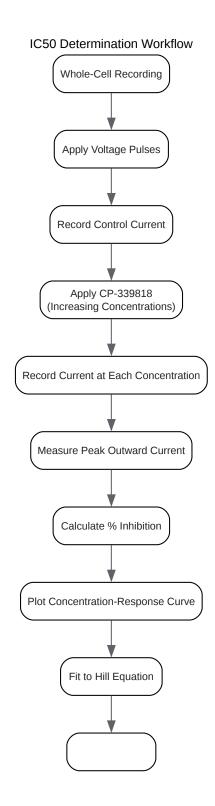
· Recording Procedure:

- A coverslip with adherent cells is placed in the recording chamber and perfused with the extracellular solution.
- A glass pipette filled with the intracellular solution is brought into contact with a cell to form a high-resistance (>1 G Ω) seal (cell-attached configuration).
- The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
- The cell is held at a holding potential of -80 mV.
- Kv1.3 currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
- The test compound (CP-339818) is applied at various concentrations through the perfusion system.
- The peak outward current at each concentration is measured and compared to the control current to determine the percentage of inhibition.
- The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Data Analysis Workflow:

The following diagram outlines the general workflow for analyzing the electrophysiological data to determine the IC50 value.





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Workflow for IC50 determination.



Conclusion

CP-339818 is a potent and selective inhibitor of the Kv1.3 and Kv1.4 potassium channels. Its high degree of selectivity against other Kv channels makes it a valuable pharmacological tool for investigating the physiological and pathological roles of Kv1.3. The lack of data on its activity against Nav and Cav channels warrants further investigation to fully characterize its selectivity profile. The detailed understanding of its mechanism of action in T-cell activation provides a strong rationale for its exploration in the context of immune-mediated disorders.

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